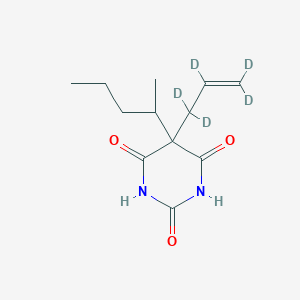
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is a useful research compound. Its molecular formula is C22H22Cl2SiZr 10* and its molecular weight is 476.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Efficiency and Polymerization Activity
Research has shown that complexes derived from MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exhibit notable catalytic efficiency in ethylene and ethylene-co-1-hexene polymerization processes. These complexes, when activated with methylaluminoxane (MAO), display enhanced ethene polymerization activity, attributed to their structural properties which influence the deformation within the ligand framework and the resultant polymer selectivity (Möller et al., 2005).
Stereoregularity and Molecular Weight
The synthesis and evaluation of supported rac-dimethylsilylenebis(indenyl)zirconium dichloride on silica for ethylene polymerization revealed that these catalysts produce polymers with lower crystallinity and higher molar mass compared to homogeneous catalysts. The study indicated the presence of multiple catalyst sites, suggesting a complex interaction between the catalyst and the polymerization process, leading to variations in polymer properties (Franceschini et al., 2009).
Propiedades
| { "1. Design of the Synthesis Pathway": "The synthesis pathway for MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE involves the reaction of zirconium tetrachloride with two equivalents of dimethylsilylenebis(2-methyl-1-indenyl) lithium reagent in tetrahydrofuran solvent. The reaction is carried out under inert atmosphere and at low temperature to prevent side reactions.", "2. Starting Materials": [ "Zirconium tetrachloride", "Dimethylsilylenebis(2-methyl-1-indenyl) lithium reagent", "Tetrahydrofuran solvent" ], "3. Reaction": [ "Add zirconium tetrachloride to tetrahydrofuran solvent under inert atmosphere", "Cool the reaction mixture to -78°C", "Add two equivalents of dimethylsilylenebis(2-methyl-1-indenyl) lithium reagent dropwise to the reaction mixture", "Stir the reaction mixture at -78°C for several hours", "Warm the reaction mixture to room temperature", "Add hydrochloric acid to quench the reaction", "Extract the organic layer with dichloromethane", "Dry the organic layer over anhydrous magnesium sulfate", "Filter the mixture and concentrate the filtrate under reduced pressure", "Purify the crude product by column chromatography", "Obtain the final product MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE" ] } | |
Número CAS |
149342-08-5 |
Fórmula molecular |
C22H22Cl2SiZr 10* |
Peso molecular |
476.63 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


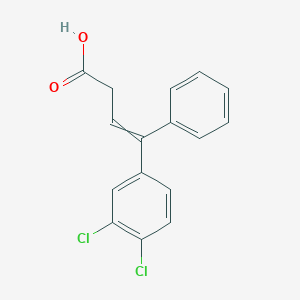
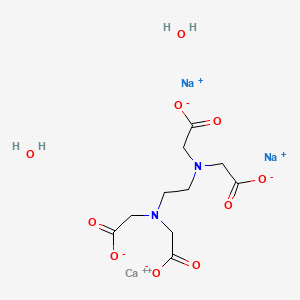
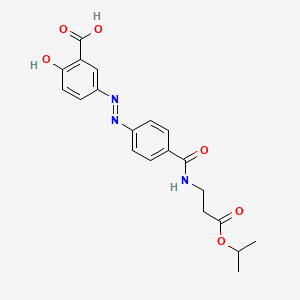
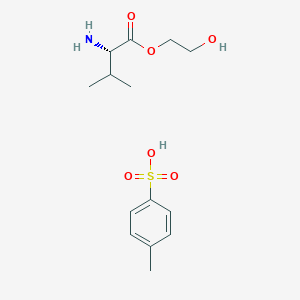
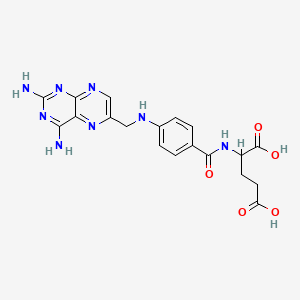
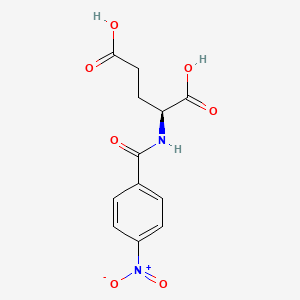
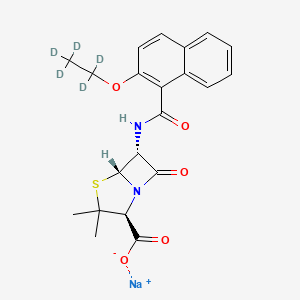
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
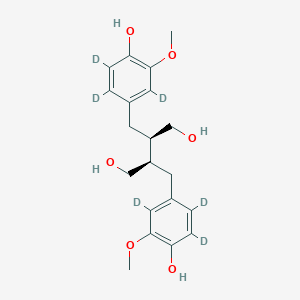
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)
